molecular formula C17H14O2 B5621027 1-benzofuran-2-yl(3,4-dimethylphenyl)methanone

1-benzofuran-2-yl(3,4-dimethylphenyl)methanone

Cat. No. B5621027
M. Wt: 250.29 g/mol
InChI Key: UADVDBXJDKVDHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A series of benzofuran-2-yl(phenyl)methanone derivatives, including compounds similar to 1-benzofuran-2-yl(3,4-dimethylphenyl)methanone, have been synthesized using a Rap-Stoermer condensation reaction (Cui et al., 2011).
  • Another approach involves the synthesis of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives using microwave irradiation (Parekh et al., 2011).
  • Additionally, ultrasound-assisted Rap–Stoermer reaction has been utilized for synthesizing novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones (Zhang et al., 2012).

Molecular Structure Analysis

  • The molecular structure of benzofuran-2-yl(phenyl)methanone derivatives has been characterized using various spectroscopic techniques, revealing detailed insights into their molecular conformation (Ali et al., 2020).
  • Crystal structure analysis using X-ray crystallography has been conducted on similar compounds, offering a deeper understanding of their molecular arrangement and interactions (Hassanain et al., 2023).

Chemical Reactions and Properties

  • These compounds have shown potential as ligands for β-amyloid plaques, suggesting their significance in biochemical applications (Cui et al., 2011).
  • They have also exhibited interesting reactivity towards various nucleophiles, as demonstrated in studies involving sulfur- and oxygen-containing nucleophiles (Pouzet et al., 1998).

Physical Properties Analysis

  • The physical properties, such as the stability and crystalline structure, have been explored through studies involving crystallography and Hirshfeld surface analysis (Hassanain et al., 2023).
  • Thermal properties of related compounds have been examined using thermogravimetric analysis, indicating their stability over a range of temperatures (Karthik et al., 2021).

Chemical Properties Analysis

  • The antimicrobial activity of benzofuran derivatives has been a subject of research, revealing their potential in biomedical applications (Kenchappa et al., 2016).
  • Their interaction with adenosine receptors has been investigated, showing their relevance in neurological studies (Janse van Rensburg et al., 2019).

Future Directions

Benzofuran compounds, including “1-benzofuran-2-yl(3,4-dimethylphenyl)methanone”, have potential applications in many aspects, attracting the attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds, and their full therapeutic potential can be utilized for the treatment of various diseases . Future research is needed to collect the latest information in this promising area .

properties

IUPAC Name

1-benzofuran-2-yl-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-11-7-8-14(9-12(11)2)17(18)16-10-13-5-3-4-6-15(13)19-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADVDBXJDKVDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-yl(3,4-dimethylphenyl)methanone

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